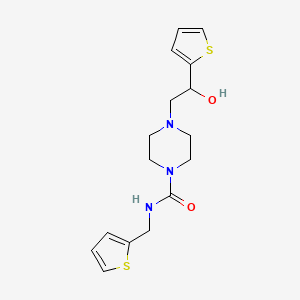

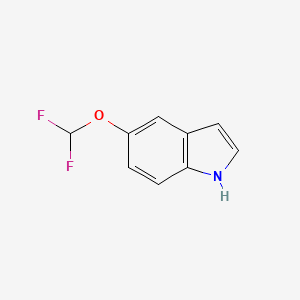

![molecular formula C13H15F3N2O B2728219 1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol CAS No. 866135-54-8](/img/structure/B2728219.png)

1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,1-Trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol is a chemical compound with the molecular formula C13H15F3N2O and a molecular weight of 272.27 . It is also known by its CAS number 866135-54-8 .

Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol consists of a trifluoropropanol group attached to an indole group via an ethylamine linker . The presence of the trifluoropropanol group may impart unique properties to the compound, such as increased polarity and strong hydrogen-bond donation .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 451.9±45.0 °C and a predicted density of 1.313±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 12.09±0.20 .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . The trifluoro-2-propanol group could potentially enhance the antiviral activity of this compound.

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity . The trifluoro-2-propanol group in the compound could potentially enhance this activity, making it a potential candidate for the development of new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have shown anticancer activity . The trifluoro-2-propanol group could potentially enhance the anticancer activity of this compound, making it a potential candidate for the development of new anticancer drugs.

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant activity . The trifluoro-2-propanol group could potentially enhance the antioxidant activity of this compound.

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity . The trifluoro-2-propanol group could potentially enhance the antimicrobial activity of this compound.

Use in Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . The trifluoro-2-propanol group could potentially enhance the reactivity of this compound in multicomponent reactions.

Use as a Catalyst or Promoter

It has been reported that 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), with a much higher polarity, increased Brønsted acidity, and strong hydrogen-bond donation, was considered to be a promising catalyst or promoter for the Friedel–Crafts reaction . The trifluoro-2-propanol group in the compound could potentially enhance its catalytic activity.

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic activity . The trifluoro-2-propanol group could potentially enhance the antidiabetic activity of this compound.

Orientations Futures

Given the biological potential of indole derivatives , there is considerable interest in further exploring the properties and potential applications of 1,1,1-Trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol. Future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and safety profile in more detail.

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-[2-(1H-indol-3-yl)ethylamino]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)8-17-6-5-9-7-18-11-4-2-1-3-10(9)11/h1-4,7,12,17-19H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOJQCWAWNNNIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818984 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2728137.png)

![Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2728138.png)

![1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2728144.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2728148.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2728149.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2728158.png)